2-(5-Methyl-2-thenoyl)thiazole
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Overview
Description
2-(5-Methyl-2-thenoyl)thiazole is a heterocyclic compound that features a thiazole ring fused with a thenoyl group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the thenoyl group is derived from thiophene, a sulfur-containing aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-thenoyl)thiazole typically involves the reaction of 5-methyl-2-thenoyl chloride with thioamides under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methyl-2-thenoyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.
Scientific Research Applications
2-(5-Methyl-2-thenoyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in the development of bioactive molecules, including antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: Research has shown that thiazole derivatives possess various pharmacological activities, such as anti-inflammatory, antiviral, and antitumor properties. This compound is being investigated for its potential therapeutic uses.
Industry: The compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-thenoyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The thiazole ring’s aromaticity and electron-donating properties contribute to its ability to interact with biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
2-(2-Thenoyl)thiazole: Similar structure but lacks the methyl group on the thenoyl ring.
2-(5-Methyl-2-furyl)thiazole: Contains a furan ring instead of a thiophene ring.
2-(5-Methyl-2-thienyl)imidazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness: 2-(5-Methyl-2-thenoyl)thiazole is unique due to the presence of both a methyl group and a thenoyl group, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c1-6-2-3-7(13-6)8(11)9-10-4-5-12-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVVNJWLWZQPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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